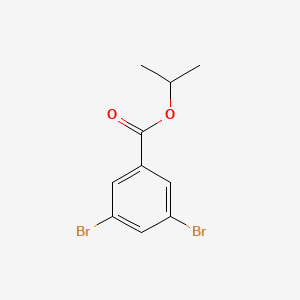

3,5-Dibromo-benzoic acid isopropyl ester

Description

3,5-Dibromo-benzoic acid isopropyl ester is an aromatic ester derived from 3,5-dibromobenzoic acid (C₇H₄Br₂O₂, MW 279.913 g/mol) . The esterification of the carboxylic acid group with isopropyl alcohol replaces the hydroxyl (-OH) with an isopropyloxy (-OCH(CH₃)₂) group, yielding a molecular formula of C₁₀H₁₀Br₂O₂ and an estimated molecular weight of 338.01 g/mol (calculated by adding the isopropyl group’s mass to the parent acid).

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

propan-2-yl 3,5-dibromobenzoate |

InChI |

InChI=1S/C10H10Br2O2/c1-6(2)14-10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |

InChI Key |

VOUBUFLBAKYUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-dibromo-benzoic acid isopropyl ester with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Halogenated Benzoic Acid Esters

Key Comparisons:

Halogen Effects (Br vs. Cl): Bromine’s larger atomic radius and higher electronegativity compared to chlorine increase steric bulk and polarizability. Chlorinated analogs (e.g., 3,5-dichloro-benzoic acid esters) exhibit lower molecular weights and may show faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.

Ester Group Impact:

- Isopropyl vs. Methyl/ethyl esters : The isopropyl group confers greater hydrophobicity and metabolic stability compared to smaller esters. This aligns with its inferred role in prolonging drug half-life, as seen in related isopropyl esters used as coronary vasodilators .

- Methyl esters (e.g., 3,5-dibromo-benzoic acid methyl ester) are more polar, leading to higher aqueous solubility but reduced tissue penetration.

Functional Group Diversity: Unlike β-ketoesters (e.g., acetoacetic acid isopropyl ester), 3,5-dibromo-benzoic acid isopropyl ester lacks a reactive ketone group, making it less prone to keto-enol tautomerism. This stability may favor its use in non-enolizable prodrug formulations.

Synthetic Accessibility: The parent acid (3,5-dibromobenzoic acid) is commercially available, and esterification with isopropyl alcohol via acid-catalyzed Fischer-Speier methods is likely feasible. This contrasts with more complex β-ketoesters, which require multistep syntheses involving Claisen or Knorr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.